molecular formula C15H16N4O B1204085 5-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine

5-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine

Cat. No.: B1204085
M. Wt: 268.31 g/mol
InChI Key: STPKWNFZSPUDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine” is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine typically involves the condensation of 5-methyl-2-aminobenzoxazole with 4,5,6-trimethyl-2-chloropyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions could target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, benzoxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinally, benzoxazole derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. This compound might be evaluated for such activities in preclinical studies.

Industry

In industry, compounds like this are used in the development of dyes, optical brighteners, and other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzoxazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoxazole: A simpler benzoxazole derivative with known biological activities.

    4,5,6-Trimethyl-2-chloropyrimidine: A precursor in the synthesis of the target compound.

    5-Methyl-2-aminobenzoxazole: Another precursor used in the synthesis.

Uniqueness

The uniqueness of 5-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine lies in its specific substitution pattern, which may confer unique biological or chemical properties compared to other benzoxazole derivatives.

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

5-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C15H16N4O/c1-8-5-6-13-12(7-8)18-15(20-13)19-14-16-10(3)9(2)11(4)17-14/h5-7H,1-4H3,(H,16,17,18,19)

InChI Key

STPKWNFZSPUDJN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)NC3=NC(=C(C(=N3)C)C)C

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)NC3=NC(=C(C(=N3)C)C)C

solubility

2.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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